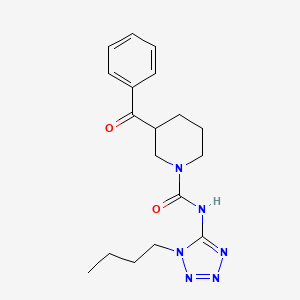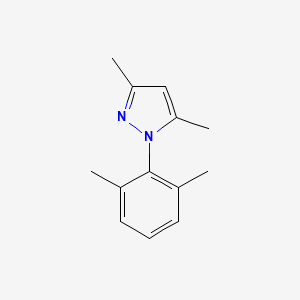![molecular formula C13H15N3O6 B6019542 ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B6019542.png)
ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate, also known as ethyl-2-(2-methoxy-4-nitrophenyl)hydrazono-3-oxobutyrate, is a chemical compound with potential applications in scientific research. This compound is a yellow crystalline solid that is soluble in organic solvents. It is synthesized through a multi-step process that involves the reaction of 2-methoxy-4-nitrobenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting hydrazone with ethyl acetoacetate.
作用机制
The mechanism of action of ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are inflammatory mediators. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins. In addition, it has been reported to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
The advantages of using ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate in lab experiments include its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. Its ability to inhibit the activity of COX-2 and the biosynthesis of nucleic acids make it a potential candidate for the development of new drugs for the treatment of cancer and inflammation. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity to cells.
未来方向
There are several future directions for the research on ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate. These include:
1. Further investigation into the mechanism of action of the compound, particularly its ability to inhibit the activity of COX-2 and the biosynthesis of nucleic acids.
2. Development of new derivatives of the compound with improved solubility and bioavailability.
3. Evaluation of the potential of the compound as a lead compound for the development of new drugs for the treatment of cancer and inflammation.
4. Investigation of the potential of the compound as a new antibacterial agent.
5. Study of the toxicity and safety profile of the compound in vivo.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of the compound and to evaluate its potential as a new therapeutic agent.
合成方法
The synthesis of ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-methoxy-4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The second step involves the reaction of the hydrazone with ethyl acetoacetate to form the final product. The yield of the final product can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
科学研究应用
Ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been reported to have antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
属性
IUPAC Name |
ethyl (E)-3-hydroxy-2-[(2-methoxy-4-nitrophenyl)diazenyl]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-4-22-13(18)12(8(2)17)15-14-10-6-5-9(16(19)20)7-11(10)21-3/h5-7,17H,4H2,1-3H3/b12-8+,15-14? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTURIFGQCDGGLY-JLXAKMHXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole](/img/structure/B6019468.png)
![7-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019476.png)
![4-bromo-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6019481.png)

![ethyl 1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6019504.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6019511.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6019518.png)
![{3-(3-chlorobenzyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol](/img/structure/B6019525.png)

![8-[(2-chlorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6019538.png)

![5-{[{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6019557.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6019558.png)
![N-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6019559.png)